molecular formula C13H20ClN B1402672 1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine hydrochloride CAS No. 1034457-07-2

1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine hydrochloride

Cat. No. B1402672
M. Wt: 225.76 g/mol
InChI Key: WBROBVXHCOSKDW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI string for “1-(2,3-Dihydro-1H-inden-2-yl)hydrazine hydrochloride” is InChI=1S/C9H12N2.ClH/c10-11-9-5-7-3-1-2-4-8 (7)6-9;/h1-4,9,11H,5-6,10H2;1H . The Canonical SMILES string is C1C (CC2=CC=CC=C21)NN.Cl .


Physical And Chemical Properties Analysis

The molecular weight of “1-(2,3-Dihydro-1H-inden-2-yl)hydrazine hydrochloride” is 184.66 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass are 184.0767261 g/mol . The topological polar surface area is 38 Ų . The heavy atom count is 12 .

Scientific Research Applications

  • Antibacterial and Antifungal Studies

    • Field : Medicinal Chemistry
    • Application : Halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives have been synthesized and studied for their antibacterial and antifungal properties .
    • Methods : A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .
    • Results : The synthesized compounds were tested against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .
  • Pharmacological Properties

    • Field : Pharmacology
    • Application : Indole derivatives, which include the 2,3-dihydro-1H-inden-2-yl group, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Methods : Various scaffolds of indole have been synthesized for screening different pharmacological activities .
    • Results : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • Synthesis of Halo-Aryl and Heterocyclic Tagged 2,3-Dihydro-1H-Inden-1-One Derivatives

    • Field : Organic Chemistry
    • Application : The synthesis of halo-aryl and heterocyclic tagged 2,3-dihydro-1H-inden-1-one derivatives .
    • Methods : A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .
    • Results : The findings revealed that the ultrasound technique is increasingly satisfactory in terms of time and synthetic performance .
  • Pharmacological Properties of (2-amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid

    • Field : Pharmacology
    • Application : (2-amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid has been studied for its potential pharmacological properties .
    • Methods : The compound was synthesized and its properties were studied .
    • Results : The compound was found to have potential pharmacological properties .
  • Anti-inflammatory Activities of Chalcones of Indole

    • Field : Pharmacology
    • Application : Anti-inflammatory activities of chalcones of indole were elaborated by Rani et al. against carrageenan-induced edema in albino rats .
    • Methods : The most effective compound of this series was found to be 4- (3- (1 H - indol-3-yl)-4, 5-dihydro-1 H -pyrazol-5-yl) phenol (27) .
    • Results : The compound showed significant anti-inflammatory activities .
  • (2-amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid

    • Field : Pharmacology
    • Application : (2-amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid has been studied for its potential pharmacological properties .
    • Methods : The compound was synthesized and its properties were studied .
    • Results : The compound was found to have potential pharmacological properties .

Safety And Hazards

The compound has a GHS07 pictogram. The signal word is “Warning”. Hazard statements include H317 - H319. Precautionary statements include P261 - P280 - P280 - P333 + P313 - P337 + P313 - P362 + P364. The hazard classifications are Eye Irrit. 2 - Skin Sens. 1 .

properties

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-13(2,14)9-10-7-11-5-3-4-6-12(11)8-10;/h3-6,10H,7-9,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBROBVXHCOSKDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CC2=CC=CC=C2C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine hydrochloride

CAS RN

1034457-07-2
Record name 1H-Indene-2-ethanamine, 2,3-dihydro-α,α-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1034457-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine hydrochloride
Reactant of Route 2
1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine hydrochloride
Reactant of Route 3
1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine hydrochloride
Reactant of Route 5
1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine hydrochloride
Reactant of Route 6
1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine hydrochloride

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